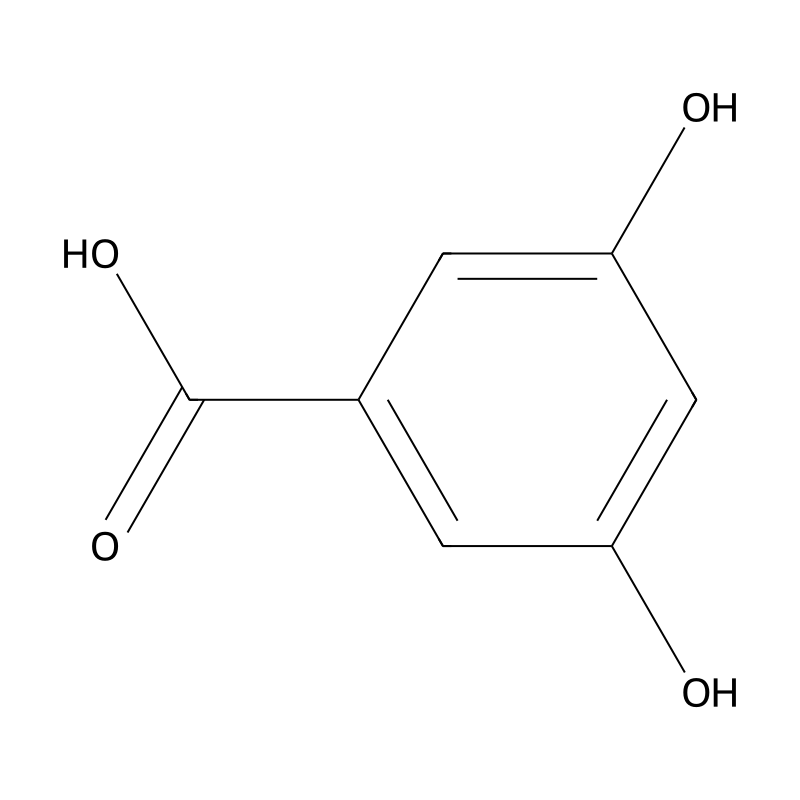

3,5-Dihydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Biomarker

3,5-Dihydroxybenzoic acid (3,5-DHBA) is a metabolite of alkylresorcinols, which are found in whole grains such as wheat, rye, and barley []. Due to this, 3,5-DHBA has been explored as a potential biomarker for whole grain intake in research studies.

Researchers have investigated the possibility of using urinary and plasma levels of 3,5-DHBA as non-invasive markers of whole grain consumption []. This is because 3,5-DHBA is absorbed after whole grain consumption and can be measured in biological fluids []. Studies have shown that 3,5-DHBA levels are positively correlated with whole grain intake, suggesting its potential as a biomarker [, ].

Other Potential Applications

,5-Dihydroxybenzoic acid has also been studied for its potential applications in other areas of scientific research.

- Antioxidant properties: Some studies have investigated the potential antioxidant properties of 3,5-DHBA []. However, more research is needed to confirm these findings and understand the mechanisms of action.

- Antimicrobial activity: 3,5-DHBA has also been shown to exhibit some antimicrobial activity against certain bacteria and fungi [, ]. However, further research is needed to determine its potential effectiveness and applications in this area.

3,5-Dihydroxybenzoic acid, also known as alpha-resorcylic acid, is a dihydroxy derivative of benzoic acid characterized by hydroxyl groups located at the 3rd and 5th positions of the benzene ring. Its chemical formula is with a molecular weight of approximately 154.12 g/mol . This compound appears as a colorless solid and is recognized for its role as a secondary metabolite in various biological systems, particularly in plants and some microorganisms .

- Esterification: Reacts with alcohols to form esters.

- Oxidation: Hydroxy groups can be oxidized to form ketones or quinones.

- Reduction: The carboxylic acid group can be reduced to an alcohol under specific conditions.

The compound is synthesized through the disulfonation of benzoic acid followed by hydrolysis of the resulting disulfonate .

3,5-Dihydroxybenzoic acid exhibits various biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential health benefits .

- Metabolic Role: It acts as a metabolite of alkylresorcinols and can be found in human urine and plasma, making it a potential biomarker for dietary intake of whole grains .

- Antimicrobial Activity: Some studies suggest that it possesses antimicrobial properties against certain bacteria and fungi.

The synthesis of 3,5-dihydroxybenzoic acid can be achieved through several methods:

- Disulfonation and Hydrolysis: The primary method involves disulfonating benzoic acid using fuming sulfuric acid, followed by hydrolysis to yield the desired product .

- Alternative Organic Synthesis: Other methods include various organic synthesis procedures that utilize different reagents and conditions to achieve similar results .

A recent patent describes a simplified preparation method that enhances yield and reduces harmful byproducts, emphasizing the importance of process optimization in industrial applications .

3,5-Dihydroxybenzoic acid finds applications in various fields:

- Food Industry: It is detected in beer and other food products, indicating its potential as a flavoring agent or preservative .

- Pharmaceuticals: Due to its antioxidant properties, it may have applications in developing health supplements or therapeutic agents.

- Cosmetics: Its antioxidant and antimicrobial properties make it suitable for use in cosmetic formulations.

Interaction studies involving 3,5-dihydroxybenzoic acid focus on its metabolic pathways and interactions with other compounds. Research has indicated that it may influence the bioavailability of certain nutrients and interact with various enzymes involved in metabolic processes . Further studies are required to fully elucidate these interactions.

3,5-Dihydroxybenzoic acid belongs to a broader class of hydroxybenzoic acids. Here are some similar compounds along with their unique features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Hydroxybenzoic Acid | C7H6O3 | Known as salicylic acid; used in anti-inflammatory drugs. |

| 4-Hydroxybenzoic Acid | C7H8O3 | Used as a preservative (paraben) in cosmetics. |

| 2,4-Dihydroxybenzoic Acid | C7H6O4 | Exhibits stronger antimicrobial activity than 3,5-dihydroxybenzoic acid. |

Uniqueness of 3,5-Dihydroxybenzoic Acid

Compared to its analogs, 3,5-dihydroxybenzoic acid is unique due to its specific hydroxylation pattern which influences its solubility, reactivity, and biological activity. Its presence as a metabolite in human urine also sets it apart from many other hydroxybenzoic acids.

Physical Description

XLogP3

LogP

0.86

Melting Point

UNII

GHS Hazard Statements

H315 (98.04%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Modulation of hippocampal excitability via the hydroxycarboxylic acid receptor 1

Gabriel Herrera-López, Emilio J GalvánPMID: 29704292 DOI: 10.1002/hipo.22958

Abstract

In addition to its prominent role as an energetic substrate in the brain, lactate is emerging as a signaling molecule capable of controlling neuronal excitability. The finding that the lactate-activated receptor (hydroxycarboxylic acid receptor 1; HCA1) is widely expressed in the brain opened up the possibility that lactate exerts modulation of neuronal activity via a transmembranal receptor-linked mechanism. Here, we show that lactate causes biphasic modulation of the intrinsic excitability of CA1 pyramidal cells. In the low millimolar range, lactate or the HCA1 agonist 3,5-DHBA reduced the input resistance and membrane time constant. In addition, activation of HCA1 significantly blocked the fast inactivating sodium current and increased the delay from inactivation to a conducting state of the sodium channel. As the observed actions occurred in the presence of 4-CIN, a blocker of the neuronal monocarboxylate transporter, the possibility that lactate acted via neuronal metabolism is unlikely. Consistently, modulation of the intrinsic excitability was abolished when CA1 pyramidal cells were dialyzed with pertussis toxin, indicating the dependency of a G-protein-coupled receptor. The activation of HCA1 appears to serve as a restraining mechanism during enhanced network activity and may function as a negative feedback for the astrocytic production of lactate.

First-line antituberculosis drug, pyrazinamide, its pharmaceutically relevant cocrystals and a salt

Kashyap Kumar Sarmah, Trishna Rajbongshi, Sourav Bhowmick, Ranjit ThakuriaPMID: 28981007 DOI: 10.1107/S2052520617011477

Abstract

A few pyrazinamide (Pyz) cocrystals involving hydroxybenzoic/cinnamic acid derivatives [2,4-dihydroxybenzoic acid (24DHBA); 2,6-dihydroxybenzoic acid (26DHBA); 3,5-dihydroxybenzoic acid (35DHBA) and nutraceutical molecule ferulic acid (FRA)] and the first example of a molecular salt with p-toluenesulfonic acid (pTSA) have been prepared and characterized using various solid-state techniques. A high-temperature cocrystal polymorph of Pyz·FRA has been characterized from the endothermic peaks observed using differential scanning calorimetry. The presence of substituent groups carrying hydrogen bond donors or acceptors and their influence on supramolecular synthon formation has been investigated using a Cambridge Structural Database search. Equilibrium solubility of all the binary complexes of Pyz follows the order of their coformer solubility, i.e. Pyz·pTSA

> Pyz·35DHBA > Pyz > Pyz·26DHBA > Pyz·24DHBA > Pyz·FRA. A twofold enhancement in solubility of Pyz

·pTSA

molecular salt compared with the parent drug suggests a potential drug formulation for the treatment of tuberculosis.

Phytochemical Profile and Biological Activities of Helianthemum canum l. baumg. from Turkey

Ayşe Baldemir, Neslihan Gökşen, Nilay Ildız, Gökçe Şeker Karatoprak, Müberra KoşarPMID: 28306206 DOI: 10.1002/cbdv.201700052

Abstract

In the current study, antioxidant, antibacterial activities, and the phenolic compositions of extracts from Helianthemum canum L. Baumg. (Apiaceae) aerial parts were investigated for the first time. The H. canum was extracted with 70% methanol (HCMeOH) and water (HCW). Both extracts were determined by total phenolic contents (3 mg/ml), flavonoids (1.5 mg/ml), flavonols (1.5 mg/ml), qualitative-quantitative compositions, iron (II) chelation activities (0.1 - 5 mg/ml), free radical scavenging activities (DPPH: 0.01 - 0.6 mg/ml and ABTS

: 0.125 - 0.5 mg/ml) and the effect upon inhibition of β-carotene/linoleic acid co-oxidation (1 mg/ml). The peroxidation level was also determined using the thiobarbituric acid method (0.01 - 1.5 mg/ml). The results of the activity tests given as IC

values were estimated from non-linear algorithm and compared with standards. Antibacterial activities of extracts and standards were evaluated against Gram-negative and -positive ten standard strains using disc diffusion and broth microdilution methods. The MIC results (312.5 - 2500 μg/ml) against tested microorganisms varied from 625 to 2500 μg/ml. In HPLC analysis, 3,5-dihydroxybenzoic acid was found as the main substance in both extracts. These results showed that HCMeOH was richer in phenolic compounds (284.13 ± 0.30 mg GAE/g extract) from HCW (244.55 ± 0.35 mg GAE/g extract)

In conclusion, H. canum extracts showed in vitro antibacterial and antioxidant activities.

Purification and Evaluation of

Kulwadee Karnjana, Saksit Nobsathian, Chumporn Soowannayan, Wei Zhao, Ya-Jie Tang, Kanokpan WongprasertPMID: 32012662 DOI: 10.3390/md18020080

Abstract

Previously, we reported that the ethanol extract from red seaweedeffectively decreased biofilm formation of

. In this study, the anti-biofilm active compounds in the ethanol extract were isolated and their structures identified. The anti-biofilm fractionation assay for minimum inhibitory concentration (MIC) produced two fractions which possessed maximal inhibitory activities toward the biofilm formation of

strains 1114 and BAA 1116. Following chromatographic separation of the bioactive fractions, two pure compounds were isolated, and their structures were elucidated using FTIR, NMR, and HR-TOF-MS. The compounds were

-benzyl cinnamamide and α-resorcylic acid. The in vitro activity assay demonstrated that both compounds inhibited the biofilm formation of

and possessed the anti-quorum sensing activity by interfering with the bioluminescence of the bacteria. However, the

-benzyl cinnamamide was more potent than α-resorcylic acid with a 10-fold lesser MIC. The present study reveals the beneficial property of the

-benzyl cinnamamide from the ethanol extract as a lead anti-microbial drug against

.

Novel urinary alkylresorcinol metabolites as biomarkers of whole grain intake in free-living Swedish adults

Roksana Wierzbicka, Galia Zamaratskaia, Afaf Kamal-Eldin, Rikard LandbergPMID: 28444884 DOI: 10.1002/mnfr.201700015

Abstract

Most studies on the role of whole grain for health rely on self-reported intake data, which are prone to measurement errors. There is a need for dietary biomarkers that can provide an objective measure of intake. Alkylresorcinols (AR) and their main metabolites 3,5-dihydroxybenzoic acid (DHBA) and 3-(3,5-dihydroxyphenyl)-propanoic acid (DHPPA) have been proposed as biomarkers for whole grain (WG) wheat and rye intake.The medium-term reproducibility and relative validity of four putative urinary AR metabolites (3,5-dihydroxycinnamic acid (DHCA), 5-(3,5-dihydroxyphenyl) pentanoic acid (DHPPTA), 2-(3,5-dihydroxybenzamido)acetic acid (DHBA-glycine) and 3,5-dihydroxycinnamic acid amide (DHCA-amide)) as biomarkers for WG intake were investigated. Three-day weighed food records and 24-h urine samples from two occasions 2-3 months apart were obtained from 69 Swedish adults. WG intake was calculated and urinary AR metabolites were analyzed. The medium-term reproducibility determined for DHCA, DHPPTA, and DHBA-glycine varied from moderate-to-excellent (intra-class correlation coefficient = 0.63-0.85). Moreover, DHCA and DHPPTA excretion correlated well with self-reported total WG intake (r = 0.55, p < 0.001 and r = 0.42, p < 0.001, respectively).

DHCA or DHPPTA excretion in 24-h urine might be a suitable medium- to long-term biomarker of WG wheat and rye intake. These findings need to be confirmed in populations with low and infrequent WG intake.

Transformed Root Extract of Leonurus sibiricus Induces Apoptosis through Intrinsic and Extrinsic Pathways in Various Grades of Human Glioma Cells

Przemysław Sitarek, Ewa Skała, Monika Toma, Marzena Wielanek, Janusz Szemraj, Tomasz Skorski, Adam J Białas, Tomasz Sakowicz, Tomasz Kowalczyk, Maciej Radek, Halina Wysokińska, Tomasz ŚliwińskiPMID: 28032310 DOI: 10.1007/s12253-016-0170-6

Abstract

This study determines the influence of transformed root (TR) extract of Leonurus sibiricus L. on various grades (I-III) of human glioma cells derived from patients. This plant occurs in southern Asia and Siberia and is widely used as a medicinal plant with various biological activities. Chromatographic profile of TR extract have revealed the presence of various polyphenolic compounds (4-hydroxybenzoic acid, gentisic acid, vanilic acid, 1,3-dicaffeoylquinic acid, α-resorcylic acid). We found TR root extract to have antiproliferative activity on glioma cells after 24 h of treatment. TR root extract induces apoptosis on various grades (I-III) of human glioma cells by the generation of reactive oxygen species (ROS) along with concurrent loss of mitochondrial membrane potential, enhanced S and G2/M phases of the cell cycle, and altered mRNA levels of Bax, Bcl-2, p53, Cas-3, Cas-8 and Cas-9 factors involved in apoptosis. This work for the first time demonstrate that TR extract from L. sibiricus root has the potential to activate apoptosis in grade I-III human glioma cells through the intrinsic and extrinsic pathways.DbdR, a New Member of the LysR Family of Transcriptional Regulators, Coordinately Controls Four Promoters in the Thauera aromatica AR-1 3,5-Dihydroxybenzoate Anaerobic Degradation Pathway

Daniel Pacheco-Sánchez, Águeda Molina-Fuentes, Patricia Marín, Alberto Díaz-Romero, Silvia MarquésPMID: 30389770 DOI: 10.1128/AEM.02295-18

Abstract

The facultative anaerobestrain AR-1 uses 3,5-dihydroxybenzoate (3,5-DHB) as a sole carbon and energy source under anoxic conditions using an unusual oxidative strategy to overcome aromatic ring stability. A 25-kb gene cluster organized in four main operons encodes the anaerobic degradation pathway for this aromatic. The

gene coding for a LysR-type transcriptional regulator (LTTR), which is present at the foremost end of the cluster, is required for anaerobic growth on 3,5-DHB and for the expression of the main pathway operons. A model structure of DbdR showed conserved key residues for effector binding with its closest relative TsaR for

-toluenesulfonate degradation. We found that DbdR controlled expression of three promoters upstream from the operons coding for the three main steps of the pathway. While one of them (P

) was only active in the presence of 3,5-DHB, the other two (P

and P

) showed moderate basal levels that were further induced in the presence of the pathway substrate, which needed be converted to hydroxyhydroquinone to activate transcription. Both basal and induced activities were strictly dependent on DbdR, which was also required for transcription from its own promoter. DbdR basal expression was moderately high and, unlike most LTTR, increased 2-fold in response to the presence of the effector. DbdR was found to be a tetramer in solution, producing a single retardation complex in binding assays with the three enzymatic promoters, consistent with its tetrameric structure. The three promoters had a conserved organization with a clear putative primary (regulatory) binding site and a putative secondary (activating) binding site positioned at the expected distances from the transcription start site. In contrast, two protein-DNA complexes were observed for the P

promoter, which also showed significant sequence divergence from those of the three other promoters. Taken together, our results show that a single LTTR coordinately controls expression of the entire 3,5-DHB anaerobic degradation pathway in

AR-1, allowing a fast and optimized response to the presence of the aromatic.

AR-1 is a facultative anaerobe that is able to use 3,5-dihydroxybenzoat (3,5-DHB) as the sole carbon and energy source in a process that is dependent on nitrate respiration. We have shown that a single LysR-type regulator with unusual properties, DbdR, controls the expression of the pathway in response to the presence of the substrate; unlike other regulators of the family, DbdR does not repress but activates its own synthesis and is able to bind and activate three promoters directing the synthesis of the pathway enzymes. The promoter architecture is conserved among the three promoters but deviates from that of typical LTTR-dependent promoters. The substrate must be metabolized to an intermediate compound to activate transcription, which requires basal enzyme levels to always be present. The regulatory network present in this strain is designed to allow basal expression of the enzymatic machinery, which would rapidly metabolize the substrate when exposed to it, thus rendering the effector molecule. Once activated, the regulator induces the synthesis of the entire pathway through a positive feedback, increasing expression from all the target promoters to allow maximum growth.

Dual Properties of Lactate in Müller Cells: The Effect of GPR81 Activation

Rupali Vohra, Blanca I Aldana, Helle Waagepetersen, Linda H Bergersen, Miriam KolkoPMID: 30884529 DOI: 10.1167/iovs.18-25458

Abstract

Besides being actively metabolized, lactate may also function as a signaling molecule by activation of the G-protein-coupled receptor 81 (GPR81). Thus, we aimed to characterize the metabolic effects of GPR81 activation in Müller cells.Primary Müller cells from mice were treated with and without 10 mM L-lactate in the presence or absence of 6 mM glucose. The effects of lactate receptor GPR81 activation were evaluated by the addition of 5 mM 3,5-DHBA (3,5-dihydroxybenzoic acid), a GPR81 agonist. Western blot analyses were used to determine protein expression of GPR81. Cell survival was assessed through 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) viability assays. Lactate release was quantified by commercially available lactate kits. 13C-labeling studies via mass spectroscopy and Seahorse analyses were performed to evaluate metabolism of lactate and glucose, and mitochondrial function. Finally, Müller cell function was evaluated by measuring glutamate uptake.

The lactate receptor, GPR81, was upregulated during glucose deprivation. Treatment with a GPR81 agonist did not affect Müller cell survival. However, GPR81 activation diminished lactate release allowing lactate to be metabolized intracellularly. Furthermore, GPR81 activation increased metabolism of glucose and mitochondrial function. Finally, maximal glutamate uptake decreased in response to GPR81 activation during glucose deprivation.

The present study revealed dual properties of lactate via functioning as an active metabolic energy substrate and a regulatory molecule by activation of the GPR81 receptor in primary Müller cells. Thus, combinational therapy of lactate and GPR81 agonists may be of future interest in maintaining Müller cell survival, ultimately leading to increased resistance toward retinal neurodegeneration.

Dehydration Study of Piracetam Co-Crystal Hydrates

Xiangmin Liao, Ninglin ZhouPMID: 29969589 DOI: 10.1016/j.xphs.2018.06.023

Abstract

A hydrate of co-crystal of piracetam and 3,5-dihydroxybenzoic acid was obtained via crystallization from water. Single-crystal X-ray data show that piracetam/3,5-dihydroxybenzoic acid tetrahydrate (P35TH) crystallizes in the triclinic system with a P1 space group. The physicochemical properties of co-crystal hydrate were characterized using powder X-ray diffractometry, differential scanning calorimetry (DSC), thermogravimetric analyzer (TGA), and FTIR spectroscopy. The dehydration kinetics of P35TH was monitored at various temperatures and heating rates by DSC and TGA. Activation energy of P35TH dehydration was obtained using temperature ramp DSC, isothermal and nonisothermal TGA methods. Kinetic analysis of isothermal TGA data was fitted to various solid-state reaction models. Mechanistic models derived from isothermal dehydration kinetic data are best described as a 2-dimensional diffusion mechanism. A correlation was noted between the dehydration behavior and the bonding environment of the water molecules in the crystal structure. This study is a good demonstration of complexity of co-crystal hydrate and their dehydration behavior.Occurrence and diversity of the oxidative hydroxyhydroquinone pathway for the anaerobic degradation of aromatic compounds in nitrate-reducing bacteria

Daniel Pacheco-Sánchez, Ramón Rama-Garda, Patricia Marín, Sophie-Marie Martirani-Von Abercron, Silvia MarquésPMID: 30884168 DOI: 10.1111/1758-2229.12752